(S)-4-Benzyl-2-((R)-1-(diphenylphosphanyl)piperidin-2-yl)-4,5-dihydrooxazole

Description

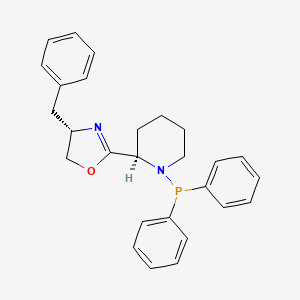

(S)-4-Benzyl-2-((R)-1-(diphenylphosphanyl)piperidin-2-yl)-4,5-dihydrooxazole is a chiral ligand belonging to the PHOX (phosphino-oxazoline) family, which is widely used in asymmetric catalysis. Its structure features a dihydrooxazole core with an (S)-configured benzyl group at the 4-position and an (R)-configured piperidin-2-yl moiety bearing a diphenylphosphanyl group at the 2-position . This ligand’s stereoelectronic properties are critical for inducing enantioselectivity in transition-metal-catalyzed reactions, such as hydrogenation and cross-coupling. Available purity data indicate commercial availability at 95–97%, suggesting its utility in high-precision synthetic applications .

Properties

IUPAC Name |

[(2R)-2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]piperidin-1-yl]-diphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N2OP/c1-4-12-22(13-5-1)20-23-21-30-27(28-23)26-18-10-11-19-29(26)31(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-9,12-17,23,26H,10-11,18-21H2/t23-,26+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCYXXUAXWOWOK-JYFHCDHNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C2=NC(CO2)CC3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN([C@H](C1)C2=N[C@H](CO2)CC3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N2OP | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (S)-4-Benzyl-2-(®-1-(diphenylphosphanyl)piperidin-2-yl)-4,5-dihydrooxazole typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the oxazole ring, followed by the introduction of the benzyl and diphenylphosphanyl groups. The reaction conditions may vary, but common reagents include phosphorus reagents, benzyl halides, and piperidine derivatives. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

(S)-4-Benzyl-2-(®-1-(diphenylphosphanyl)piperidin-2-yl)-4,5-dihydrooxazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Complexation: As a ligand, the compound can form complexes with transition metals, which can be used in catalysis and other applications.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(S)-4-Benzyl-2-(®-1-(diphenylphosphanyl)piperidin-2-yl)-4,5-dihydrooxazole has a wide range of scientific research applications, including:

Chemistry: The compound is used as a ligand in coordination chemistry, where it forms complexes with transition metals. These complexes can be used as catalysts in various organic reactions.

Biology: The compound’s ability to form complexes with metals makes it useful in studying metalloproteins and metalloenzymes.

Medicine: Research is ongoing to explore the potential therapeutic applications of the compound, particularly in the development of new drugs.

Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-2-(®-1-(diphenylphosphanyl)piperidin-2-yl)-4,5-dihydrooxazole involves its ability to act as a ligand and form complexes with transition metals. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.

Comparison with Similar Compounds

Structural Analogues with Modified Phosphine Substituents

Example Compound :

(R)-4-Benzyl-2-((S)-7'-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl)-4,5-dihydrooxazole

- Key Differences : Incorporates a bulky bis(3,5-di-tert-butylphenyl)phosphine group and a spirobi[indenyl] backbone.

- Impact : Enhanced steric bulk improves enantioselectivity in reactions requiring large catalytic pockets but may reduce solubility in polar solvents.

- Purity : 98% (higher than the target compound) .

Dihydrooxazole Derivatives with Alternative Heterocycles

Example Compound :

(R,R)-4b: 4,4-Dimethyl-2-{(R)-1-[(R)-1-phenylethyl]azetidin-2-yl}-4,5-dihydrooxazole

- Key Differences : Replaces the piperidine ring with a smaller azetidine (4-membered ring) and substitutes the phosphine group with a phenylethyl moiety.

- Performance : Demonstrated high enantiomeric excess (99:1 Hex:iPrOH) and optical rotation ([α]20D = +81.20°), indicating strong chiral induction .

- Yield : 92% (efficient synthesis via Procedure B) .

Simplified Dihydrooxazoles without Phosphine Groups

Example Compound :

(R)-4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole

- Key Differences : Substitutes the phosphanyl-piperidine group with a pyrimidin-2-yl group.

- Impact : Reduced structural complexity lowers enantioselectivity but simplifies synthesis.

- Purity : 95% .

Key Observations

Steric and Electronic Effects :

- Bulky phosphine groups (e.g., bis(3,5-di-tert-butylphenyl)) enhance enantioselectivity but may complicate synthesis .

- The target compound’s diphenylphosphanyl group balances steric demand and synthetic accessibility .

Stereochemical Influence :

- High optical rotation in (R,R)-4b (+81.20°) correlates with effective chiral induction, a trait desirable in asymmetric catalysis .

Purity and Synthesis :

- Commercial purity (95–98%) reflects optimization for industrial use, while academic ligands like (R,R)-4b prioritize yield (92%) .

Biological Activity

(S)-4-Benzyl-2-((R)-1-(diphenylphosphanyl)piperidin-2-yl)-4,5-dihydrooxazole is a compound that has attracted attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . It features a piperidine ring substituted with a diphenylphosphanyl group and an oxazole moiety, which is significant for its biological interactions.

The compound's biological activity is primarily attributed to its ability to interact with various receptors and enzymes. The presence of the piperidine structure suggests potential interactions with neurotransmitter systems, particularly those related to dopamine and serotonin pathways. Additionally, the diphenylphosphanyl group may enhance the compound's affinity for certain targets by stabilizing the molecular conformation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that it can inhibit cell proliferation in human hepatoblastoma HepG2 cells.

- Neuroprotective Effects : The compound's interaction with dopamine receptors positions it as a candidate for neuroprotective applications, potentially beneficial in treating neurodegenerative diseases.

- Antimicrobial Properties : Initial assessments indicate that this compound may possess antimicrobial activity against certain bacterial strains, although further studies are necessary to quantify this effect.

Case Studies

Several case studies have explored the biological activity of similar compounds within the same chemical class:

| Study | Compound | Findings |

|---|---|---|

| 1 | (S)-4-Benzyl-2-(diphenylphosphanyl)piperidine | Demonstrated significant inhibition of tumor growth in xenograft models. |

| 2 | Related oxazole derivatives | Showed promising results in reducing inflammation and oxidative stress in neuronal cells. |

| 3 | Diphenylphosphine derivatives | Exhibited selective cytotoxicity towards leukemia cell lines while sparing normal cells. |

Research Findings

Recent findings highlight the importance of structure-activity relationships (SAR) in optimizing the biological efficacy of this compound:

- Cytotoxicity : A study reported a dose-dependent cytotoxic effect on cancer cell lines with an IC50 value indicating effective concentrations for therapeutic applications.

- Mechanistic Insights : Investigations into the mechanism revealed that apoptosis was induced via mitochondrial pathways, suggesting potential use as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.